![molecular formula C11H8N2 B11917321 3aH-Cyclopenta[b]quinoxaline CAS No. 34852-19-2](/img/structure/B11917321.png)
3aH-Cyclopenta[b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3aH-Cyclopenta[b]quinoxaline is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a quinoxaline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3aH-Cyclopenta[b]quinoxaline typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted o-phenylenediamines with aromatic 1,2-diketones in the presence of catalysts such as titanium silicate-1 (TS-1) in methanol at room temperature . This method is efficient and scalable, providing high yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions or microwave-assisted synthesis, can enhance the sustainability and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3aH-Cyclopenta[b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, tetrahydroquinoxalines, and other functionalized derivatives .
Applications De Recherche Scientifique
3aH-Cyclopenta[b]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 3aH-Cyclopenta[b]quinoxaline involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific kinases or enzymes involved in cellular processes, leading to its observed biological effects. The compound’s structure allows it to interact with various molecular pathways, contributing to its diverse pharmacological activities .
Comparaison Avec Des Composés Similaires
Quinoxaline: A benzopyrazine system with similar biological activities.
Cinnoline: Another nitrogen-containing heterocycle with comparable applications.
Quinazoline: Known for its use in medicinal chemistry and drug development.
Uniqueness: 3aH-Cyclopenta[b]quinoxaline stands out due to its fused cyclopentane ring, which imparts unique structural and electronic properties. This distinct feature enhances its potential in various applications, particularly in the development of novel therapeutic agents and advanced materials .
Propriétés
Numéro CAS |
34852-19-2 |
|---|---|
Formule moléculaire |
C11H8N2 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
9aH-cyclopenta[b]quinoxaline |
InChI |
InChI=1S/C11H8N2/c1-2-5-9-8(4-1)12-10-6-3-7-11(10)13-9/h1-7,10H |
Clé InChI |
HOFUXMFPXLLHFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC3C=CC=C3N=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


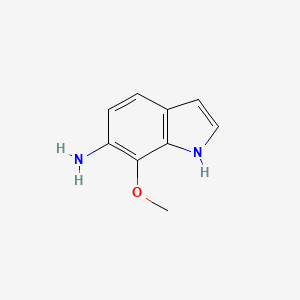
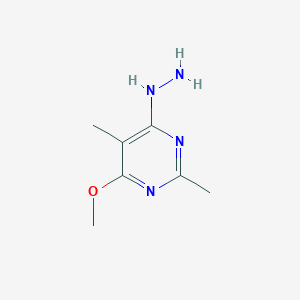

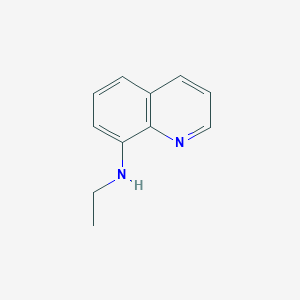
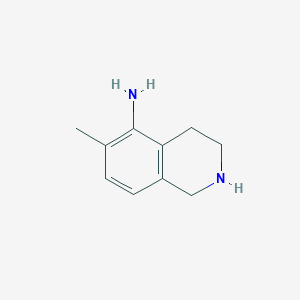

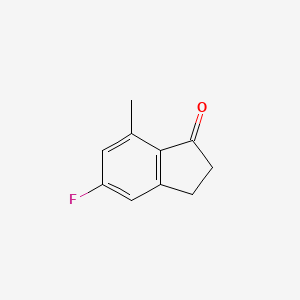
![2H-Pyrrolo[2,3-G]benzoxazole](/img/structure/B11917297.png)

![(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B11917309.png)


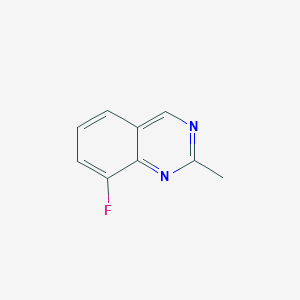
![6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11917336.png)
